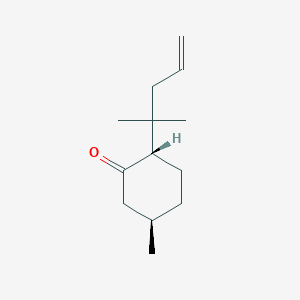![molecular formula C13H24Cl3O5P B14460040 [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate CAS No. 69352-41-6](/img/structure/B14460040.png)
[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate is a complex organophosphorus compound It is characterized by the presence of a phosphanyl group bonded to a heptanoate chain, with additional functional groups including diethoxy and trichloro-hydroxyethylidene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate typically involves multi-step organic reactions. The process begins with the preparation of the phosphanyl intermediate, which is then reacted with heptanoic acid derivatives under controlled conditions. Common reagents used in these reactions include phosphorus trichloride, ethanol, and trichloroacetaldehyde. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process includes purification steps such as distillation and recrystallization to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) may also be employed to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
[Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The diethoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperatures.
Major Products
The major products formed from these reactions include phosphine oxides, partially chlorinated derivatives, and substituted phosphanyl compounds. These products can be further analyzed and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
Chemistry
In chemistry, [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organophosphorus compounds and can be used in catalysis and polymerization reactions.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to modulate biochemical pathways could lead to the development of new drugs for treating various diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and flame retardants.
作用機序
The mechanism of action of [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
Similar compounds to [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate include:
- [Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] octanoate
- [Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] hexanoate
- [Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] pentanoate
Uniqueness
What sets this compound apart from similar compounds is its specific heptanoate chain length, which can influence its reactivity and interaction with other molecules. This unique structure may result in distinct chemical and biological properties, making it a compound of particular interest for further research and application.
特性
CAS番号 |
69352-41-6 |
|---|---|
分子式 |
C13H24Cl3O5P |
分子量 |
397.7 g/mol |
IUPAC名 |
[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate |
InChI |
InChI=1S/C13H24Cl3O5P/c1-4-7-8-9-10-11(17)21-22(19-5-2,20-6-3)12(18)13(14,15)16/h18H,4-10H2,1-3H3 |
InChIキー |
VYCFDUGAFKPHIY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)OP(=C(C(Cl)(Cl)Cl)O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


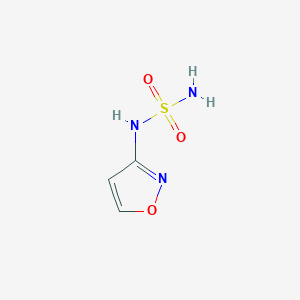

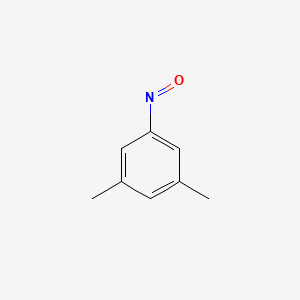

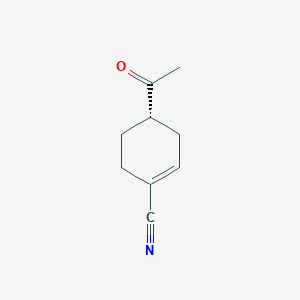

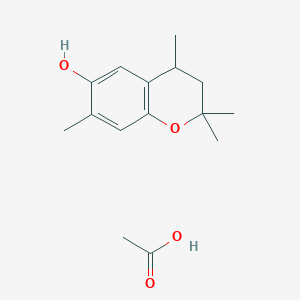
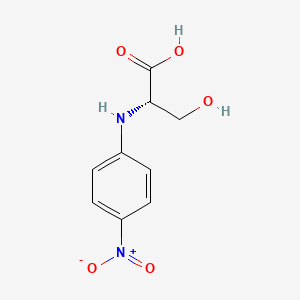

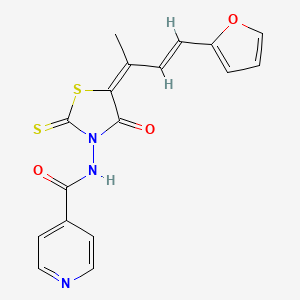

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
